molecular formula C21H19ClN4O B2629526 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one CAS No. 941887-75-8

1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one

Cat. No. B2629526
CAS RN: 941887-75-8
M. Wt: 378.86
InChI Key: YPGCRRYIUANKTP-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, in the brain. This compound has also been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which play a crucial role in regulating mood, motivation, and cognition. Additionally, this compound has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one in lab experiments include its potent inhibitory activity against various enzymes, its neuroprotective, anti-inflammatory, and antioxidant properties, and its potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one. These include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, should also be explored.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine with 2-(1H-indol-3-yl)ethylamine in the presence of pyrazine-2,3-dione. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-17-7-5-15(6-8-17)14-26-12-11-24-20(21(26)27)23-10-9-16-13-25-19-4-2-1-3-18(16)19/h1-8,11-13,25H,9-10,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCRRYIUANKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one

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